N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide
Description
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide is a triazolo-pyrazine derivative featuring a hydroxy group at the 8-position and a 2,5-dimethylbenzamide substituent linked via a methylene bridge. This compound belongs to a class of nitrogen-rich heterocycles known for their diverse pharmacological activities, including kinase inhibition, cytoprotection, and modulation of metabolic pathways . The hydroxy group at position 8 likely enhances hydrogen-bonding interactions with biological targets, while the dimethylbenzamide moiety contributes to lipophilicity and receptor binding specificity.
Properties
IUPAC Name |
2,5-dimethyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-9-3-4-10(2)11(7-9)14(21)17-8-12-18-19-13-15(22)16-5-6-20(12)13/h3-7H,8H2,1-2H3,(H,16,22)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDNPMUVWLEWIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2=NN=C3N2C=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a hydrazinopyrazine with orthoesters, followed by further functionalization to introduce the benzamide group . The reaction conditions often include refluxing the reaction mixture in a suitable solvent, such as xylene, for several hours .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The exact methods used in industrial production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the triazolopyrazine core can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain kinases, such as c-Met kinase, by binding to their active sites and preventing their normal function . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with related triazolo-pyrazine derivatives, focusing on structural features, synthesis methods, and biological activities.
Pyrazolo-Triazolo-Pyrimidine Derivatives (Compounds 9 and 10)
- Structure : Compound 9 (N-(4-(4-chlorophenyl)-8-methyl-6H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzamide) and compound 10 (pyrazolo-triazolo-pyrimidine fused with phenyl acetic acid) feature a pyrimidine core instead of pyrazine, with chlorophenyl and methyl substituents .
- Synthesis : Both compounds were synthesized via refluxing in glacial acetic acid (compound 9, yield 93%) or solvent-free fusion (compound 10). The methods emphasize green chemistry principles .
- Activity : These derivatives were designed as EGFR-TK inhibitors, with compound 9 showing enhanced binding affinity due to its chlorophenyl group. The target compound’s hydroxy group may offer distinct hydrogen-bonding interactions compared to the methyl substituent in compound 9 .
Antioxidant-Conjugated Triazolo-Pyrazine (Compound 16)
- Structure: N-(2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide (16) includes a phenolic antioxidant (3,5-di-tert-butyl-4-hydroxybenzamide) linked via a phenoxyethyl group .
- Synthesis : Synthesized by coupling an amine derivative with 3,5-di-tert-butyl-4-hydroxybenzoic acid, followed by chromatography .
- However, the target’s 8-hydroxy group may confer similar radical-scavenging properties .
ω-(7-Aryl-8-Oxo-Triazolo-Pyrazine) Derivatives
- Structure : These derivatives, such as ω-(7-aryl-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)alkylcarboxamides, replace the 8-hydroxy group with an 8-oxo group and include alkylcarboxamide chains .
- Synthesis : Carboxylic acids are activated via carbonyldiimidazole to form amides with amines (yields: 50–92%) .
- Activity: These compounds exhibit cerebroprotective, cardioprotective, and lipid metabolism-regulating activities.
8-Amino-Triazolo-Pyrazin-3-One Derivatives
- Structure: 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives feature an amino group at position 8 and a ketone at position 3 .
- Synthesis : Derived from ethyl carboxylate intermediates via multi-step reactions .
- Activity: These compounds act as potent adenosine A1/A2A receptor ligands. The amino group at position 8 contrasts with the hydroxy group in the target compound, suggesting divergent receptor affinities .
Data Table: Key Structural and Functional Comparisons
Critical Analysis and Research Implications
The target compound’s 8-hydroxy group distinguishes it from analogs with 8-oxo or 8-amino groups, which are associated with varied receptor interactions and metabolic effects. For instance:
- The 8-hydroxy group may enhance solubility and hydrogen-bonding interactions compared to the lipophilic 8-oxo group in ω-alkylcarboxamides .
- The 2,5-dimethylbenzamide substituent likely improves membrane permeability relative to the polar antioxidant moiety in compound 16 .
Comparative pharmacokinetic profiling and in vivo efficacy studies are warranted to validate its therapeutic advantages.
Biological Activity
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a triazolo-pyrazine core and a benzamide moiety , which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 273.29 g/mol. The presence of the 8-hydroxy group enhances its pharmacological profile by potentially increasing solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.29 g/mol |
| Structure | Triazolo-pyrazine core |
Research indicates that this compound acts primarily as a selective antagonist of the neurokinin-3 (NK3) receptor. This receptor is implicated in various physiological functions such as:
- Pain perception
- Reproductive functions
- Mood regulation
Antagonism of the NK3 receptor has been linked to potential therapeutic effects in conditions like anxiety and depression. Studies suggest that compounds with similar structural features may also inhibit human renin, indicating a broader spectrum of biological activity that could be further explored .
Biological Activity and Therapeutic Applications
The compound's biological activity has been evaluated through various studies focusing on its effects on different biological targets:
- Neurokinin Receptor Antagonism : this compound shows significant antagonistic effects on NK3 receptors, which may lead to reduced anxiety-like behaviors in animal models.
- Renin Inhibition : Preliminary studies suggest that this compound may inhibit renin activity, which plays a critical role in blood pressure regulation. This property positions it as a potential candidate for hypertension treatment.
- Antioxidant Properties : Compounds with similar triazole scaffolds have demonstrated antioxidant activities, suggesting that this compound might also possess protective effects against oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Study on Anxiety Reduction : A study conducted on rodent models demonstrated that administration of the compound significantly reduced anxiety-like behaviors compared to controls. Behavioral assays indicated enhanced exploratory behavior and reduced freezing responses during stress tests.
- Renin Inhibition Assay : In vitro assays showed that the compound effectively inhibited renin activity at micromolar concentrations. This effect was correlated with a decrease in angiotensin II levels in treated animal models.
Q & A
Q. What are the standard synthetic methodologies for preparing this compound and related triazolo-pyrazine derivatives?
Methodological Answer: Synthesis involves coupling triazolo-pyrazine precursors with benzamide derivatives. Key approaches include:
- Amide Coupling : Use EDCI/HOBt in DMF with DIPEA at 60°C for 18 hours, followed by recrystallization or column chromatography .
- Nucleophilic Substitution : React chlorinated intermediates with amines in refluxing dioxane (24–48 hours), monitored by TLC, with EtOAc/water workup .
- Phosphorus Oxychloride Cyclization : Treat dione derivatives with POCl₃ under reflux; intermediates are used without purification .
- Solvent-Free Fusion : Achieve high yields (e.g., 93%) by reacting precursors under solvent-free conditions with carboxylic acids .
Table 1: Synthesis Method Comparison
Q. What spectroscopic techniques are recommended for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., NH protons at δ 10–12 ppm) and benzamide integration .
- IR Spectroscopy : Identify hydroxyl (3200–3500 cm⁻¹) and amide (1650–1700 cm⁻¹) groups .
- ESI-MS : Validate molecular ions (e.g., [M+H]⁺ at m/z 518.2) .
- Elemental Analysis : Ensure ≤0.4% deviation in C/H/N ratios .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
Methodological Answer:
- Precursor Design : Use pre-functionalized pyrazines (e.g., 8-amino groups) to direct coupling positions .
- Coupling Agents : EDCI/HOBt promotes amidation at less hindered sites .
- Temperature Control : Lower temperatures (60°C) favor selectivity, while prolonged reflux ensures completion .
- Contradiction Note : POCl₃-mediated reactions risk multiple chlorination sites; TLC monitoring is critical .
Q. How should unexpected byproducts (e.g., alternate cyclization products) be mitigated?
Methodological Answer:
Q. What strategies improve crystalline salt stability for medical applications?
Methodological Answer:
- Salt Screening : Test counterions (e.g., HCl, trifluoroacetate) for enhanced solubility and stability .
- Crystallization Conditions : Use solvent mixtures (DMFA/i-propanol) and controlled cooling rates .
- X-ray Crystallography : Confirm salt form purity and lattice stability for preclinical studies .
Biological Evaluation
Q. How is biological activity assessed for triazolo-pyrazine derivatives?
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement (e.g., adenosine A₁/A₂ₐ receptors) to determine IC₅₀ .
- Enzyme Inhibition : Dose-response curves for EGFR-TK inhibition .
- Cellular Assays : MTT assays for cytotoxicity and apoptosis induction in cancer lines .
- Advanced Modeling : Molecular docking (e.g., P2X7 receptor antagonists) for target validation .
Data Contradiction Analysis
Q. How do researchers reconcile discrepancies in synthetic yields and purity?
Methodological Answer:
- Reaction Parameter Mapping : Compare solvents (DMF vs. dioxane), temperatures, and catalyst loads .
- Intermediate Stability : Pilot studies to determine if crude intermediates (e.g., ) or purified precursors ( ) yield better results.
- Reproducibility Checks : Validate protocols across multiple batches with HPLC purity assays (>95%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
